molecular formula C8H13Cl3O B14544183 5,5,6-Trichloro-2-methylhept-1-en-4-ol CAS No. 62102-51-6

5,5,6-Trichloro-2-methylhept-1-en-4-ol

Cat. No.: B14544183
CAS No.: 62102-51-6
M. Wt: 231.5 g/mol
InChI Key: TWKJVKWHKADMOI-UHFFFAOYSA-N
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Description

5,5,6-Trichloro-2-methylhept-1-en-4-ol is an organic compound with the molecular formula C8H13Cl3O It is characterized by the presence of three chlorine atoms, a methyl group, and a hydroxyl group attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6-Trichloro-2-methylhept-1-en-4-ol typically involves the chlorination of 2-methylhept-1-en-4-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5,6-Trichloro-2-methylhept-1-en-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the double bond to a single bond.

    Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5,5,6-Trichloro-2-methylhept-1-en-4-one, while reduction can produce 5,5,6-Trichloro-2-methylheptane.

Scientific Research Applications

5,5,6-Trichloro-2-methylhept-1-en-4-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5,5,6-Trichloro-2-methylhept-1-en-4-ol involves its interaction with specific molecular targets and pathways. The presence of chlorine atoms and the hydroxyl group allows it to form hydrogen bonds and other interactions with target molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,5,6-Trichloro-2-methylheptane: Similar structure but lacks the double bond and hydroxyl group.

    2-Methylhept-1-en-4-ol: Similar structure but lacks the chlorine atoms.

    5,5,6-Trichloro-2-methylhept-1-en-4-one: Similar structure but has a ketone group instead of a hydroxyl group.

Uniqueness

5,5,6-Trichloro-2-methylhept-1-en-4-ol is unique due to the combination of its chlorine atoms, double bond, and hydroxyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

62102-51-6

Molecular Formula

C8H13Cl3O

Molecular Weight

231.5 g/mol

IUPAC Name

5,5,6-trichloro-2-methylhept-1-en-4-ol

InChI

InChI=1S/C8H13Cl3O/c1-5(2)4-7(12)8(10,11)6(3)9/h6-7,12H,1,4H2,2-3H3

InChI Key

TWKJVKWHKADMOI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(CC(=C)C)O)(Cl)Cl)Cl

Origin of Product

United States

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